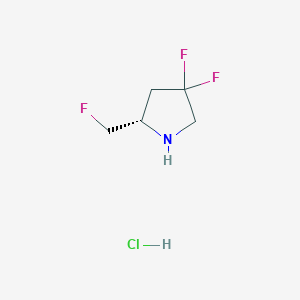
2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of bromine and trifluoromethyl groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(4-amino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine derivative.
Applications De Recherche Scientifique
2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the pyridine ring and trifluoromethyl group.
2-(4-bromo-1H-pyrazol-1-yl)pyridine: Similar structure but without the trifluoromethyl group.
6-(trifluoromethyl)pyridine: Lacks the pyrazole ring and bromine atom.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-4-14-16(5-6)8-3-1-2-7(15-8)9(11,12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRCNDFTITVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2853469.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)


![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(2H-1,3-benzodioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
